molecular formula C19H28O3 B15198250 Androst-5-ene-17-one-3beta,7beta-diol

Androst-5-ene-17-one-3beta,7beta-diol

Cat. No.: B15198250
M. Wt: 304.4 g/mol
InChI Key: OLPSAOWBSPXZEA-UHFFFAOYSA-N
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Description

Historical Context of Androstene Steroid Research

The journey into understanding androstene steroids began in the early 20th century with foundational endocrinology research. A significant milestone was the isolation of androstenedione (B190577) in the 1930s, which was pivotal in elucidating the biosynthetic pathways of androgens and estrogens. swolverine.com This discovery established androstenedione as a critical intermediate, a biological bridge in the synthesis of major sex hormones. swolverine.com Research in this era laid the groundwork for identifying and understanding the roles of numerous other steroid hormones.

The broader family of anabolic-androgenic steroids (AAS), which includes testosterone (B1683101) derivatives, has been a subject of intense scientific investigation since the 1950s. researchgate.net The initial focus was on maximizing the anabolic effects of testosterone while minimizing its androgenic properties. researchgate.net This extensive research into synthetic derivatives also spurred deeper investigation into naturally occurring steroids and their metabolites. The discovery of odorous 16-androstenes, initially in pigs and later in humans, further expanded the known functions of androstane (B1237026) steroids beyond hormonal regulation to include roles in social and sexual interactions. nih.gov This rich history of steroid research, from the fundamental elucidation of biosynthetic pathways to the exploration of diverse physiological functions, provides the context in which specific metabolites like Androst-5-ene-17-one-3beta,7beta-diol are studied today.

Nomenclature and Structural Context of this compound within the Steroidome

This compound is classified as a C19 steroid, belonging to the androstane family. Structurally, it is a derivative of dehydroepiandrosterone (B1670201) (DHEA), featuring hydroxyl groups at the 3-beta and 7-beta positions and a ketone group at the 17-position. wikipedia.org It is an endogenous, naturally occurring steroid that is formed as a metabolite of DHEA. wikipedia.org The primary metabolic pathway for DHEA outside the liver involves 7-hydroxylation, which leads to the formation of 7α-hydroxy-DHEA and 7β-hydroxy-DHEA (this compound). wikipedia.org

This compound is part of the complex network of steroid metabolism known as the steroidome. The inter-conversion between the 7α- and 7β-hydroxy isomers of DHEA can be mediated by enzymes like 11beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), proceeding through a 7-oxo-DHEA intermediate. nih.govnih.govebi.ac.uk Research has also shown that this compound is a metabolite of Androst-5-ene-3β,7β,17β-triol (βAET). nih.gov

Table 1: Compound Nomenclature

Category Identifier
Systematic IUPAC Name (3aS,3bR,4R,7S,9aR,9bS,11aS)-4,7-Dihydroxy-9a,11a-dimethyl-2,3,3a,3b,4,6,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-cyclopenta[a]phenanthren-1-one wikipedia.org
Common Names 7β-Hydroxydehydroepiandrosterone wikipedia.org, 7β-Hydroxy-DHEA wikipedia.org, 3β,7β-dihydroxyandrost-5-en-17-one wikipedia.org
Synonyms Androst-5-en-3β,7β-diol-17-one wikipedia.org, 5-Androsten-3beta,7beta-diol-17-one

| CAS Number | 2487-48-1 wikipedia.org |

Table 2: Physicochemical Properties

Property Value
Molecular Formula C19H28O3
Molar Mass 304.42 g/mol
Appearance White crystalline solid

| Melting Point | 215-216 °C |

Properties

IUPAC Name

3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-15,17,20-21H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPSAOWBSPXZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861574
Record name 3,7-Dihydroxyandrost-5-en-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Metabolic Pathways of Androst 5 Ene 17 One 3beta,7beta Diol

Precursors and Enzymatic Conversions in Androst-5-ene-17-one-3beta,7beta-diol Formation

The biosynthesis of this compound is a multi-step process primarily involving the hydroxylation of DHEA. This conversion is catalyzed by specific enzymes and can also be achieved through microbial biotransformation.

Dehydroepiandrosterone (B1670201) (DHEA) as a Primary Substrate for 7β-Hydroxylation to this compound

Dehydroepiandrosterone (DHEA) serves as the principal precursor for the synthesis of this compound. The major metabolic route for DHEA outside of the liver involves 7-hydroxylation, leading to the formation of both 7α-hydroxy-DHEA and 7β-hydroxy-DHEA (this compound). wikipedia.org This hydroxylation at the C-7 position is a critical step that introduces a hydroxyl group, significantly altering the biological properties of the parent steroid.

Role of Cytochrome P450 Enzymes, particularly P4507B1, in this compound Biosynthesis

The conversion of DHEA to its 7-hydroxylated metabolites is primarily mediated by cytochrome P450 enzymes. Specifically, cytochrome P450 7B1 (CYP7B1) is responsible for the 7α-hydroxylation of DHEA in human tissues such as the brain and liver. nih.govnih.gov This initial product, 7α-hydroxy-DHEA, can then be further metabolized. While CYP7B1 directly produces the 7α-isomer, the formation of the 7β-isomer, this compound, is linked to subsequent enzymatic steps involving interconversion pathways. nih.govresearchgate.net

Microbial Biotransformation Routes to this compound and Related Metabolites

Microbial systems offer an alternative route for the production of this compound from DHEA. Various filamentous fungi have demonstrated the ability to hydroxylate DHEA at different positions. semanticscholar.orgrsc.org For instance, the fungus Absidia coerulea has been shown to effectively catalyze the 7β-hydroxylation of DHEA, yielding this compound with a high conversion rate. mdpi.comresearchgate.net Other fungi, such as Gibberella sp., predominantly produce the 7α-hydroxy-DHEA isomer. mdpi.comresearchgate.net These microbial transformations provide a valuable method for synthesizing specific steroid derivatives. semanticscholar.orgrsc.org

Table 1: Microbial Biotransformation of DHEA to 7-Hydroxylated Metabolites

Microorganism Primary Product(s) Reference
Absidia coerulea CICC 41050 7β-hydroxy-DHEA (this compound) mdpi.comresearchgate.net
Gibberella sp. CICC 2498 7α-hydroxy-DHEA mdpi.comresearchgate.net
Fusarium acuminatum KCh S1 7α-hydroxy-DHEA semanticscholar.org
Rhizopus stolonifer 7α-hydroxy-DHEA nih.gov
Mortierella isabellina AM212 7-Oxo-DHEA, 7α-Hydroxy-DHEA, 7β-Hydroxy-DHEA mdpi.com

Interconversion Pathways of this compound and Related Oxysteroids

This compound is part of a dynamic equilibrium with other C-7 oxygenated DHEA metabolites. These interconversions are crucial for regulating the local concentrations and activities of these steroids.

Reversible Transformations Involving 7-Oxo-Dehydroepiandrosterone and 7α-Hydroxy-Dehydroepiandrosterone

The metabolism of 7-hydroxylated DHEA derivatives involves reversible transformations between the 7α-hydroxy, 7β-hydroxy, and 7-keto forms. nih.govfigshare.com Specifically, 7α-hydroxy-DHEA can be oxidized to 7-oxo-DHEA. nih.gov Subsequently, 7-oxo-DHEA can be reduced to form both 7α-hydroxy-DHEA and 7β-hydroxy-DHEA (this compound). nih.gov In human liver microsomal fractions, the reduction of 7-oxo-DHEA predominantly yields the 7β-isomer. nih.gov This interconversion pathway highlights the central role of 7-oxo-DHEA as an intermediate in the formation of this compound from its 7α-epimer. nih.gov

Enzymatic Regulation by 11β-Hydroxysteroid Dehydrogenase Type 1 in C-7 Hydroxysteroid Interconversions

The interconversion of these C-7 hydroxysteroids is largely catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.gov This enzyme exhibits both oxidative and reductive activities and is capable of interconverting 7α- and 7β-hydroxy-DHEA through the 7-oxo-DHEA intermediate. nih.govresearchgate.net In human tissues, 11β-HSD1 facilitates the conversion of 7α-hydroxy-DHEA to 7-oxo-DHEA and the subsequent reduction to 7β-hydroxy-DHEA. nih.govnih.gov The directionality of these reactions can be influenced by the availability of cofactors such as NADP+ and NADPH. nih.govnih.gov

Table 2: Key Enzymes and their Roles in this compound Metabolism

Enzyme Function Substrate(s) Product(s) Reference
Cytochrome P450 7B1 (CYP7B1) 7α-hydroxylation Dehydroepiandrosterone (DHEA) 7α-hydroxy-DHEA nih.govnih.gov
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Oxidation 7α-hydroxy-DHEA, 7β-hydroxy-DHEA 7-oxo-DHEA nih.govnih.gov
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Reduction 7-oxo-DHEA 7α-hydroxy-DHEA, 7β-hydroxy-DHEA nih.gov

Molecular Mechanisms and Receptor Interactions of Androst 5 Ene 17 One 3beta,7beta Diol

Selective Receptor Modulations by Androst-5-ene-17-one-3beta,7beta-diol

The ability of a steroid to selectively modulate receptor function is a key determinant of its physiological effect. This involves binding to specific receptors and either activating (agonism) or blocking (antagonism) their function, often in a tissue-specific manner.

Estrogen Receptor Beta (ERβ) Antagonism and Selective Activity of this compound

There is currently a lack of direct scientific evidence demonstrating that this compound acts as an antagonist of Estrogen Receptor Beta (ERβ). Research on closely related compounds, such as 5α-androstane-3β,17β-diol, has shown that it can bind to and activate ERβ, suggesting a potential for estrogenic activity rather than antagonism. nih.govnih.govnih.gov The structural differences between these compounds, namely the presence of a 17-keto group in this compound, could theoretically alter its binding and functional activity at ERβ. However, without specific studies, any claims of ERβ antagonism by this compound remain speculative.

The concept of selective estrogen receptor modulators (SERMs) involves compounds that can exhibit either estrogenic or anti-estrogenic effects depending on the target tissue. While some androstene metabolites have been investigated for such properties, the specific SERM activity of this compound has not been established.

Investigation of this compound Interactions with Other Steroid Hormone Receptors

The interaction of this compound with other key steroid hormone receptors, including the Androgen Receptor (AR), Progesterone Receptor (PR), and Glucocorticoid Receptor (GR), is not well-documented in scientific literature.

A study on a related compound, androst-5-ene-3β,7β,17β-triol, indicated that it did not bind to androgen, estrogen, progesterone, or glucocorticoid nuclear hormone receptors. nih.gov This finding suggests that 7-hydroxylation might reduce the affinity for these classical steroid receptors. However, it is crucial to note that this data is for a different molecule, and the presence of a 17-keto group in this compound could lead to different binding characteristics. For instance, the related compound androst-5-ene-3β,17β-diol has been shown to interact with both estrogen and androgen receptors. nih.gov

Further research is required to determine the binding affinities and functional activities of this compound at the AR, PR, and GR to understand its potential androgenic, progestogenic, or glucocorticogenic effects.

Intracellular Signaling Pathways Modulated by this compound

Beyond direct receptor binding, steroids can influence a variety of intracellular signaling pathways that control cellular processes like inflammation, proliferation, and survival. The specific effects of this compound on these pathways are largely uncharacterized.

Research on a synthetic analog of the related androst-5-ene-3β,7β,17β-triol has shown modulation of the TNFα/MAPK/NFκB signal transduction pathways, which are central to the inflammatory response. nih.gov Additionally, another related androgen metabolite, 5α-androstane-3α,17β-diol, has been found to selectively activate the canonical PI3K/Akt pathway, a key regulator of cell survival and proliferation. nih.govnih.gov

These findings in related compounds suggest that 7-hydroxylated androstene derivatives may have the potential to influence these critical signaling cascades. However, it is imperative to conduct specific studies on this compound to ascertain its direct effects on pathways such as NF-κB, MAPK, and PI3K/Akt and to understand the functional consequences of such modulation. Without such direct evidence, the role of this compound in intracellular signaling remains an open area for investigation.

Biological Roles and Physiological Significance of Androst 5 Ene 17 One 3beta,7beta Diol

Endocrine System Regulation by Androst-5-ene-17-one-3beta,7beta-diol

This compound exerts notable influence within the endocrine system, particularly through its interaction with glucocorticoid signaling pathways. These interactions are crucial for maintaining homeostasis and modulating the body's response to stress.

This compound in Neurobiological Contexts

The presence and activity of this compound within the central nervous system underscore its importance in neurobiological processes. Its functions range from protecting neural cells to modulating immune responses within the brain.

Neuroprotective and Immunomodulatory Properties Associated with 7-Oxygenated DHEA Metabolites, including this compound

A growing body of evidence supports the neuroprotective role of 7-oxygenated DHEA metabolites. researchgate.net this compound, also known as 7β-hydroxy-epiandrosterone (7β-OH-EPIA), has been shown to possess significant neuroprotective effects. wikipedia.orgnih.gov These effects are partly attributed to their anti-apoptotic functions, which can counteract glucocorticoid-induced apoptosis in neural cells. researchgate.net Furthermore, this compound has demonstrated the ability to protect against inflammatory neurodegeneration and glial cell death. medchemexpress.com

The immunomodulatory properties of this compound are closely linked to its anti-inflammatory actions. For instance, it has been shown to modulate the production of prostaglandins, key signaling molecules in inflammation. Specifically, it can decrease the expression of cyclooxygenase-2 (COX-2) and microsomal prostaglandin (B15479496) E synthase-1 (m-PGES1), leading to a reduction in the pro-inflammatory prostaglandin E2 (PGE2) and an increase in the production of the anti-inflammatory prostaglandin 15-deoxy-Δ(12,14)-PGJ(2) (15d-PGJ(2)). nih.gov

Counteracting Dexamethasone Effects on Nerve Cell Proliferation and Survival by this compound

Glucocorticoids, such as dexamethasone, are known to have inhibitory effects on the proliferation of neural progenitor cells. nih.govnih.gov This can have significant implications for neurogenesis and brain plasticity. The anti-glucocorticoid properties of this compound suggest a potential role in mitigating these effects. By opposing the actions of glucocorticoids, this DHEA metabolite may help to preserve nerve cell proliferation and survival in environments with high glucocorticoid levels.

While direct studies specifically demonstrating the counteraction of dexamethasone's anti-proliferative effects by this compound are still emerging, its established neuroprotective and anti-glucocorticoid mechanisms provide a strong basis for this potential therapeutic action. The ability to protect against glucocorticoid-mediated apoptosis further supports its role in maintaining neuronal health. researchgate.net

Contribution of Adipose Tissue to Circulating this compound Levels

Adipose tissue is not merely a site for energy storage but also an active endocrine organ involved in steroid metabolism. While it does not synthesize DHEA de novo due to the absence of the enzyme 17α-hydroxylase, it plays a crucial role in the uptake and metabolism of circulating DHEA. researchgate.net

Tissue-Specific Metabolism and Formation of this compound

The formation of this compound from its precursor DHEA is a process that occurs in various tissues throughout the body, with the liver and brain being particularly important sites. nih.govtaylorfrancis.com The tissue-specific expression of certain enzymes dictates the local production and concentration of this metabolite.

The 7-hydroxylation of DHEA is a critical step in the formation of this compound and is primarily catalyzed by cytochrome P450 enzymes. Specifically, CYP7B1 has been identified as a key enzyme in the 7α-hydroxylation of DHEA in the brain and liver. researchgate.netwikipedia.org While the direct pathway to the 7β-epimer is still under investigation, it is known that 7α-hydroxy-DHEA can be converted to 7β-hydroxy-DHEA. researchgate.net

Furthermore, the enzyme 11β-HSD1 is also involved in the interconversion of 7α- and 7β-hydroxylated DHEA metabolites through a 7-oxo-DHEA intermediate. nih.gov This highlights a complex interplay of enzymes in different tissues that regulates the balance of these biologically active steroids. The metabolism of these compounds can also occur in other tissues, such as the intestine, indicating a widespread system for the synthesis and regulation of this compound. ebi.ac.uk

Cutaneous Metabolism and Formation of this compound in the Skin

The skin is a significant site for the metabolism of dehydroepiandrosterone (B1670201) (DHEA), leading to the formation of various downstream steroids, including this compound (7β-hydroxy-DHEA). This metabolic activity within the skin underscores its role as an active peripheral endocrine organ. The synthesis of 7β-hydroxy-DHEA in cutaneous tissue involves a sequential enzymatic process, primarily mediated by cytochrome P450 enzymes and hydroxysteroid dehydrogenases.

The initial and rate-limiting step in the formation of 7-hydroxylated DHEA metabolites in the skin is the 7α-hydroxylation of DHEA. This reaction is catalyzed by the enzyme cytochrome P450 7B1 (CYP7B1), which has been identified in human skin. nih.gov Incubation of DHEA with skin slices has been shown to readily produce 7α-hydroxy-DHEA, confirming the presence and activity of CYP7B1 in this tissue. nih.gov

Following the formation of 7α-hydroxy-DHEA, the subsequent conversion to its epimer, 7β-hydroxy-DHEA, is carried out by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov Immunohistochemical studies have confirmed the presence of 11β-HSD1 in the skin. nih.gov This enzyme facilitates the inter-conversion between 7α-hydroxy-DHEA and 7β-hydroxy-DHEA through a 7-oxo-DHEA intermediate. nih.govnih.gov The reduction of the 7-oxo-DHEA intermediate by 11β-HSD1 can yield both 7α- and 7β-hydroxy-DHEA. nih.gov Research has shown that while the oxidation of both 7α- and 7β-hydroxy-DHEA to 7-oxo-DHEA occurs, the reduction of 7-oxo-DHEA preferentially yields 7β-hydroxy-DHEA, indicating a significant pathway for its formation in tissues expressing 11β-HSD1. nih.gov

The cutaneous production of this compound is part of the skin's broader capacity for "intracrinology," where locally produced hormones can exert their effects within the tissue of origin.

EnzymeLocation in SkinPrecursorProduct
Cytochrome P450 7B1 (CYP7B1) Present nih.govDehydroepiandrosterone (DHEA)7α-hydroxy-DHEA nih.gov
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) Present nih.gov7α-hydroxy-DHEA7-oxo-DHEA nih.govnih.gov
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) Present nih.gov7-oxo-DHEAThis compound (7β-hydroxy-DHEA) nih.govnih.gov

Hepatic Metabolism of this compound Precursors

The liver plays a central role in the metabolism of steroid hormones, including the precursors to this compound. The primary precursor, dehydroepiandrosterone (DHEA), undergoes extensive hepatic biotransformation. The major metabolic pathway for DHEA in the liver, as in other tissues, involves 7-hydroxylation. nih.govwikipedia.org

The 7-hydroxylation of DHEA in the liver is catalyzed by cytochrome P450 enzymes, specifically CYP7B1 and CYP3A4. wikipedia.org This enzymatic action results in the formation of both 7α-hydroxy-DHEA and 7β-hydroxy-DHEA. nih.gov Studies with human liver S9 fractions have demonstrated the conversion of DHEA into its 7-hydroxylated metabolites. nih.gov

Similar to the process in the skin, the inter-conversion between 7α-hydroxy-DHEA and 7β-hydroxy-DHEA in the liver is mediated by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.gov This enzyme is present in the liver and facilitates the oxidation of both 7α- and 7β-hydroxy-DHEA to 7-oxo-DHEA, and the subsequent reduction of 7-oxo-DHEA to both 7α- and 7β-hydroxy-DHEA. nih.govnih.gov The reduction of 7-oxo-DHEA by hepatic 11β-HSD1 shows a preference for the formation of 7β-hydroxy-DHEA, highlighting a significant pathway for its production. nih.gov

The metabolism of DHEA in the liver is a complex process that also includes other transformations such as 16α-hydroxylation and conversion to 17β-hydroxylated derivatives. nih.gov The resulting metabolites, including this compound, can then enter the systemic circulation.

EnzymeLocationPrecursorKey Products
Cytochrome P450 7B1 (CYP7B1) Liver nih.govwikipedia.orgDehydroepiandrosterone (DHEA)7α-hydroxy-DHEA nih.govwikipedia.org
Cytochrome P450 3A4 (CYP3A4) Liver wikipedia.orgDehydroepiandrosterone (DHEA)7α-hydroxy-DHEA, 7β-hydroxy-DHEA wikipedia.orgresearchgate.net
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) Liver nih.govnih.gov7α-hydroxy-DHEA, 7β-hydroxy-DHEA7-oxo-DHEA nih.govnih.gov
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) Liver nih.govnih.gov7-oxo-DHEA7α-hydroxy-DHEA, this compound (7β-hydroxy-DHEA) nih.govnih.gov

Research Methodologies and Analytical Techniques for Androst 5 Ene 17 One 3beta,7beta Diol

Spectrometric and Chromatographic Methods for Androst-5-ene-17-one-3beta,7beta-diol Identification and Quantification

Mass spectrometry coupled with chromatographic separation provides high specificity and sensitivity, making it a gold standard for steroid analysis. These methods allow for the unambiguous identification and precise measurement of 7β-OH-DHEA and its isomers.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique used for the simultaneous quantification of various steroid metabolites, including 7β-OH-DHEA, in human serum. nih.govresearchgate.net This method typically involves a multi-step process that includes extraction of steroids from the biological matrix, enzymatic hydrolysis of conjugates, and derivatization to increase the volatility and thermal stability of the analytes for gas chromatographic separation.

In a comprehensive GC-MS method developed for determining 7-hydroxylated metabolites, serum samples were subjected to solid-phase extraction, followed by enzymatic hydrolysis and derivatization to form pentafluoropropionyl derivatives. nih.gov The analysis is performed using a mass spectrometer in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring specific fragment ions characteristic of the target steroid. This approach allows for the reliable measurement of 7β-OH-DHEA alongside its parent compound, dehydroepiandrosterone (B1670201) (DHEA), and its 7α-epimer. nih.gov The method's ability to separate and quantify these closely related compounds is critical for studying the metabolic pathways of DHEA. nih.gov

Table 1: Key Aspects of GC-MS Analysis for 7β-OH-DHEA
ParameterDescriptionReference
Sample TypeHuman Serum, Saliva nih.govresearchgate.net
Sample PreparationSolid-phase extraction, enzymatic hydrolysis, derivatization (e.g., to form pentafluoropropionyl derivatives). nih.gov
Detection ModeSelected Ion Monitoring (SIM) for enhanced sensitivity and specificity. nih.gov
Key ApplicationSimultaneous quantification of 7-hydroxy-metabolites of pregnenolone, DHEA, androstenediol, and testosterone (B1683101). nih.gov
SignificanceAllows for the study of steroid metabolism and the ratios of 7-hydroxylated metabolites to their parent steroids. nih.gov

Liquid chromatography-mass spectrometry (LC-MS), particularly when using tandem mass spectrometry (LC-MS/MS), has emerged as a highly sensitive and specific method for quantifying low-concentration steroids like 7β-OH-DHEA in circulation. nih.govnih.gov This technique often requires less extensive sample preparation than GC-MS and can overcome challenges associated with the low concentrations of DHEA metabolites, especially in certain populations like postmenopausal women. nih.gov

One validated LC-MS/MS method utilizes a novel derivatization reagent, 1-amino-4-methyl piperazine (B1678402) (MP), to enhance the ionization efficiency and sensitivity of the assay. nih.gov This allows for a lower limit of quantitation (LLOQ) of 10 pg/mL for 7β-OH-DHEA. nih.gov The chromatographic separation is typically achieved on a C18 column, and detection is performed using multiple reaction monitoring (MRM), which provides excellent specificity by monitoring a specific precursor-to-product ion transition. nih.govnih.gov This method has been fully validated according to FDA guidelines, demonstrating good linearity, accuracy, and precision. nih.gov

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for 7β-OH-DHEA
ParameterValue/FindingReference
Lower Limit of Quantitation (LLOQ)10 pg/mL nih.gov
Calibration Range10–2000 pg/mL nih.gov
Linearity (R)>0.99 nih.gov
Bias and Coefficient of Variance (CV)Within 8% for all quality control levels. nih.gov
Derivatization Reagent1-amino-4-methyl piperazine (MP) to improve sensitivity. nih.gov
ApplicationQuantification of 7α-OH-DHEA, 7β-OH-DHEA, and 7-oxo-DHEA in premenopausal and postmenopausal serum. nih.gov

Another LC-MS method was developed for the quantitative analysis of 7α-OH-DHEA and 7β-OH-DHEA to study DHEA metabolism in rat brain microsomes. nih.gov This method used a quadruple ion trap mass spectrometer with electrospray ionization, monitoring the most abundant ion (269 m/z) for quantification. nih.gov The study found that while both epimers were produced, 7α-OH-DHEA was the major metabolite in this model. nih.gov

Immunological Assays for this compound Quantification

Immunological assays offer a high-throughput and cost-effective alternative to mass spectrometric methods for the quantification of steroids. These assays rely on the specific binding of an antibody to the target analyte.

A high-sensitivity radioimmunoassay (RIA) has been specifically developed and evaluated for the measurement of 7β-OH-DHEA. nih.gov The method is based on a competitive binding principle using polyclonal rabbit antisera raised against a 7β-OH-DHEA-protein conjugate and a radioiodinated tracer ([¹²⁵I]iodotyrosine methyl ester). nih.gov

The development of a specific antibody is the cornerstone of this technique. The antiserum was generated against a 19-O-(carboxymethyl)oxime bovine serum albumin conjugate of the steroid. nih.gov The assay's sensitivity is significantly enhanced by using a radioiodinated tracer, achieving a detection limit of 3.48 fmol (1.06 pg) per tube. nih.gov The identity of the immunoreactive material measured by the RIA was confirmed by high-performance liquid chromatography (HPLC), which is crucial to ensure that the assay accurately distinguishes 7β-OH-DHEA from its 7α-isomer. nih.gov The assay demonstrated a mean recovery of 98.5% when the standard was added to steroid-free serum. nih.gov This RIA has been applied to measure free 7β-OH-DHEA in normal subjects and patients with various endocrinopathies, showing that its levels significantly correlate with DHEA and its sulfate. nih.gov

Table 3: Characteristics of the Radioimmunoassay for 7β-OH-DHEA
ParameterDescription/ValueReference
Assay PrincipleCompetitive binding using polyclonal rabbit antisera and a [¹²⁵I]iodotyrosine methyl ester tracer. nih.gov
Antigen Used19-O-(carboxymethyl)oxime bovine serum albumin conjugate of 7β-OH-DHEA. nih.gov
Sensitivity3.48 fmol (1.06 pg) per tube. nih.gov
Mean Recovery98.5% in steroid-free serum. nih.gov
Specificity ConfirmationIdentity of measured material confirmed by High-Performance Liquid Chromatography (HPLC). nih.gov
Measured AnalyteFree (unconjugated and not-esterified) 7β-OH-DHEA. nih.gov

Comparative Biochemistry and in Vitro/in Vivo Studies of Androst 5 Ene 17 One 3beta,7beta Diol

Species-Specific Metabolic Differences in Androst-5-ene-17-one-3beta,7beta-diol Formation Across Mammalian Species

The metabolism of DHEA and its derivatives, including the formation of this compound, exhibits significant variation among mammalian species. These differences are largely attributable to the expression and activity of various steroid-metabolizing enzymes, such as cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases.

Studies on the related compound androst-5-ene-3β,17β-diol (5-AED) in hepatocytes have revealed substantial interspecies disparity in metabolism between rats, dogs, monkeys, and humans. nih.gov Rat hepatocytes tend to convert 5-AED into a variety of highly oxidized metabolites. nih.gov In contrast, monkey and human hepatocytes produce significantly fewer oxidized metabolites, with the metabolic profile being dominated by conjugated forms of 5-AED and DHEA. nih.gov Canine metabolism shows some overlap with that of rats but with a higher proportion of less hydrophilic compounds. nih.gov This suggests that rodents may more readily produce downstream, oxidized metabolites of DHEA-related compounds, which could contribute to the observed differences in the biological effects of these steroids between rodents and primates. nih.gov

In mice, the 7α- and 7β-hydroxylation of DHEA, the precursor to this compound, occurs in both the liver and the brain. researchgate.netcaldic.com Kinetic studies in mouse liver microsomes have identified the apparent Michaelis-Menten constant (KM) for 7β-hydroxylation of DHEA to be approximately 2.82 µM. researchgate.net Research indicates that different cytochrome P450 enzymes are responsible for the 7α- and 7β-hydroxylation pathways. researchgate.netcaldic.com

In humans, the liver is also a primary site for the metabolism of DHEA and its derivatives. nih.gov Human liver S9 fractions can transform DHEA and epiandrosterone (B191177) into their 7α- and 7β-hydroxylated metabolites. nih.gov Furthermore, these 7-hydroxylated compounds can be interconverted via a 7-oxo intermediate, a reaction catalyzed by 11β-hydroxysteroid dehydrogenase type 1. nih.gov The metabolism in human liver fractions also demonstrates a capacity for 17β-reduction, converting 17-oxo steroids to their 17β-hydroxy counterparts. nih.gov A study on the transmucosal administration of a related compound, androst-5-ene-3β,7β,17β-triol (βAET), to cynomolgus monkeys showed that one of the predominant metabolites was 3β,7β-diol-androst-5-en-17-one, which is this compound. nih.gov

Table 1: Comparative Metabolism of DHEA and Related Androstene Steroids in Mammalian Species

SpeciesPrimary Metabolic PathwayKey MetabolitesPrimary Tissues of MetabolismReference
RatExtensive oxidationHighly oxidized metabolites of 5-AEDLiver nih.gov
DogModerate oxidationLess hydrophilic metabolites compared to ratLiver nih.gov
Monkey (Cynomolgus)Conjugation5-AED and DHEA conjugates, 3β,7β-diol-androst-5-en-17-oneLiver nih.govnih.gov
HumanConjugation and some oxidation5-AED and DHEA conjugates, 7-hydroxylated derivativesLiver nih.govnih.gov
Mouse7α- and 7β-hydroxylation7α-hydroxy-DHEA, 7β-hydroxy-DHEALiver, Brain researchgate.netcaldic.com

In Vitro Cellular Models for Studying this compound Effects

The 3T3-L1 preadipocyte cell line is a well-established in vitro model for studying the mechanisms of adipogenesis. Research on DHEA and its metabolites in these cells has provided insights into their potential role in regulating fat cell development. Studies have shown that DHEA can inhibit the differentiation of 3T3-L1 preadipocytes. nih.govnih.gov This anti-adipogenic effect is associated with a reduction in the expression of key adipogenic transcription factors and enzymes, such as stearoyl-CoA desaturase (SCD). researchgate.netnih.gov

In contrast to DHEA, its metabolite 7-oxo-DHEA appears to promote differentiation in 3T3-L1 cells, leading to an increase in total fat content. researchgate.netnih.gov This suggests that the hydroxylation and oxidation at the 7-position of the steroid nucleus can dramatically alter the biological activity of DHEA derivatives with respect to adipogenesis. While direct studies on this compound in this model are limited, the existing data on related compounds suggest that it could have a modulatory role in adipocyte differentiation, potentially influenced by its structural similarity to other 7-hydroxylated steroids. The effects of steroids on adipogenesis are often mediated through nuclear receptors like peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov For instance, 17β-estradiol, a downstream metabolite of DHEA, has been shown to inhibit PPARγ-induced adipogenesis in 3T3-L1 cells. nih.gov

Table 2: Effects of DHEA and its Metabolites on 3T3-L1 Adipocyte Differentiation

CompoundEffect on ProliferationEffect on Differentiation (Lipid Accumulation)Effect on SCD ExpressionReference
DHEAAttenuated at high concentrationsDecreasedDecreased researchgate.netnih.govnih.gov
7-oxo-DHEAPromotes differentiation into small and large cellsIncreasedIncreased researchgate.netnih.gov
17β-estradiolAttenuated at high concentrationsDecreasedNot reported nih.gov
Testosterone (B1683101)VariableInhibitedNot reported nih.gov

The neuroprotective effects of DHEA and its metabolites have been a significant area of research. In vitro studies using neuronal cell cultures have demonstrated that 7-hydroxylated derivatives of DHEA and epiandrosterone can protect neurons from various insults. For example, 7β-hydroxy epiandrosterone has been shown to have powerful cytoprotective effects. nih.gov

In organotypic hippocampal slice cultures, a model that preserves the three-dimensional structure of the hippocampus, 7α- and 7β-hydroxy metabolites of epiandrosterone significantly reduced hypoxia-induced neurotoxicity, whereas their parent compound, epiandrosterone, was ineffective. nih.gov This highlights the importance of the 7-hydroxy group for neuroprotective activity.

The human neuroblastoma cell line SK-N-SH is another widely used model in neuroscience research. While direct studies with this compound on this cell line are not extensively documented, research on related neurosteroids provides valuable context. For instance, various steroids have been shown to modulate signaling pathways related to cell survival and differentiation in SK-N-SH cells. nih.govmednexus.org The neuroprotective effects of these compounds are thought to be mediated through various mechanisms, including the modulation of neurotransmitter receptors and the activation of pro-survival signaling cascades. mednexus.org

Animal Model Research on this compound and Related Compounds

In vivo studies in animal models have provided further evidence for the biological activities of 7-hydroxylated DHEA metabolites. Research has demonstrated the neuroprotective and anti-inflammatory properties of these compounds.

In a rat model of Alzheimer's disease-like pathology, subcutaneous administration of 7β-hydroxy epiandrosterone was shown to prevent inflammatory neurodegeneration and glial cell death. nih.govnih.gov Specifically, it reduced the number of tau-positive cells in the hippocampus following intra-amygdaloid administration of amyloid-beta peptide and prevented cholinergic damage and glial lesions induced by ethylcholine aziridinium. nih.gov

Furthermore, in rat models of cerebral ischemia, 7β-hydroxy epiandrosterone demonstrated significant neuroprotective effects. nih.gov It reduced hippocampal cell loss in a model of global forebrain ischemia and was also effective in a model of focal ischemia, even when administered after the ischemic event. nih.gov

The anti-inflammatory effects of DHEA and its derivatives have also been investigated in animal models. A synthetic analog of a related androstene, 17α-ethynyl-androst-5-ene-3β,7β,17β-triol, has been studied for its anti-inflammatory properties. nih.gov These compounds are thought to exert their effects, in part, by opposing the actions of glucocorticoids. nih.gov

Table 3: In Vivo Effects of 7β-hydroxy epiandrosterone in Animal Models

Animal ModelConditionCompoundObserved EffectsReference
RatAlzheimer's disease-like pathology (amyloid-beta induced)7β-hydroxy epiandrosteroneReduced tau-positive cells in the hippocampus nih.gov
RatCholinergic damage (AF64A induced)7β-hydroxy epiandrosteronePrevented cholinergic damage and glial lesions nih.gov
RatGlobal forebrain ischemia7β-hydroxy epiandrosteroneReduced hippocampal cell loss nih.gov
RatFocal ischemia7β-hydroxy epiandrosteroneNeuroprotective even with delayed administration nih.gov

Future Directions in Androst 5 Ene 17 One 3beta,7beta Diol Research

Elucidating Novel Biological Roles of Androst-5-ene-17-one-3beta,7beta-diol Beyond Current Understanding

While the anti-inflammatory and anti-estrogenic properties of this compound are established, its full spectrum of biological activity remains an area of active investigation. researchgate.net Research suggests that its effects may extend beyond its interaction with classic steroid receptors. One promising avenue is the investigation of its potential action through the membrane G-protein coupled receptor 30 (GPR30), which could mediate some of its anti-proliferative effects in cancer cell lines. researchgate.net

Furthermore, the broader biological activities of its parent compound, DHEA, and its downstream metabolite, androst-5-ene-3β,7β,17β-triol (βAET), suggest potential, yet-unexplored roles for this compound. DHEA is purported to have neuroprotective and memory-enhancing effects, while βAET has demonstrated immune-regulating properties and the ability to reverse immune senescence in animal models. nih.govnih.govnih.gov Future studies could explore whether this compound shares or contributes to these neurological and immunological activities. Investigating its potential role in metabolic regulation is also warranted, given that related DHEA metabolites are being explored for their potential in addressing obesity and metabolic syndrome. nih.gov

Advanced Analytical Approaches for Comprehensive Metabolomic Profiling of this compound

The accurate measurement of this compound is critical for understanding its physiological and pathological roles, but its low circulating concentrations present a significant analytical challenge. nih.gov Future research will increasingly rely on sophisticated analytical techniques to achieve the required sensitivity and specificity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant method for this purpose. nih.gov A significant advancement has been the development of a validated LC-MS/MS method that uses a novel derivatization reagent, 1-amino-4-methyl piperazine (B1678402) (MP), to enhance detection sensitivity. nih.gov This technique has successfully achieved a low limit of quantitation (LLOQ) of 10 pg/mL in serum, enabling the reliable measurement of basal levels in different physiological states, such as in premenopausal and postmenopausal women. nih.gov

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for this compound Quantification
ParameterValue/FindingReference
Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov
Derivatization Reagent1-amino-4-methyl piperazine (MP) nih.gov
Low Limit of Quantitation (LLOQ)10 pg/mL nih.gov
Calibration Range10-2000 pg/mL nih.gov
Linearity (R)>0.99 nih.gov
Bias and CV for QCsWithin 8% nih.gov

Another advanced approach is the use of carbon isotope ratio (CIR) mass spectrometry, particularly relevant in the context of anti-doping analysis. researchgate.net Since this compound is an endogenous steroid, CIR analysis is essential for distinguishing between natural production and exogenous administration. researchgate.net Research has shown that this method can effectively confirm the origin of the compound and its metabolites, with a detection window extending beyond 50 hours after a single oral dose of its precursor, 7-oxo-DHEA. researchgate.net Further development in this area could involve identifying novel long-range metabolites to extend this detection window. researchgate.net

Investigating the Full Spectrum of Enzymatic Regulation on this compound Pathways

The biosynthesis and metabolism of this compound are governed by a complex network of enzymes whose full regulatory dynamics are yet to be completely mapped. It is formed from DHEA via 7-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes such as CYP3A4 in the liver. nih.govwikipedia.org The major metabolic pathway for DHEA outside the liver involves its conversion into 7α- and 7β-hydroxylated metabolites. wikipedia.orgwikipedia.org

Future research will likely focus on identifying the specific P450 isoforms responsible for 7β-hydroxylation in various tissues and the factors that regulate their expression and activity. The subsequent metabolism of this compound is also of critical interest. The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) plays a key role, catalyzing the reversible conversion between the 17-keto group of this compound and the 17β-hydroxyl group of its metabolite, βAET. nih.govnih.gov The balance between oxidative and reductive forms of 17β-HSD may be a critical control point in determining the local concentration and biological activity of these steroids. nih.gov Additionally, enzymes such as 11β-hydroxysteroid dehydrogenase may be involved in the inter-conversion of related 7-hydroxylated steroids, adding another layer of regulatory complexity that warrants further investigation. nih.gov

Exploration of this compound in Comparative Physiology and Biochemistry

Comparative studies across different species are crucial for understanding the evolutionary and physiological significance of this compound. While it is an endogenous steroid in humans, its related metabolite βAET is reportedly found in rodents only after the administration of exogenous DHEA. nih.gov This suggests species-specific differences in DHEA metabolism that could have significant implications for using animal models in research.

Preclinical studies have noted differential metabolism of synthetic androstene derivatives between species. For example, metabolic profiling of a synthetic analogue of βAET showed that rats produced one dominant metabolite, whereas mice produced a wider array of metabolic products. nih.gov Such differences highlight the importance of careful species selection and characterization of metabolic pathways in preclinical toxicology and pharmacology studies.

Interestingly, the capacity to produce 7-hydroxylated DHEA metabolites is not limited to mammals. Microbiological biotransformation offers a potential route for the industrial synthesis of these compounds. mdpi.com Studies have demonstrated that the fungus Absidia coerulea can efficiently convert DHEA into this compound, achieving high yields under optimized conditions. mdpi.com This opens avenues for sustainable production and further pharmacological exploration of this and related steroids.

Table 2: Optimized Biotransformation of DHEA to this compound by Absidia coerulea
ParameterOptimized ConditionReference
MicroorganismAbsidia coerulea CICC 41050 mdpi.com
Substrate (DHEA) Concentration1 g/L mdpi.com
Medium Volume60 mL mdpi.com
Biotransformation Time48 hours mdpi.com
Inoculum10% mdpi.com
Maximum Production Yield69.61% mdpi.com

Q & A

Q. What analytical methods are recommended for structural confirmation of Androst-5-ene-17-one-3beta,7beta-diol?

To confirm the structure, researchers should employ a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR can resolve stereochemistry at the 3β and 7β positions, as demonstrated in studies of structurally similar steroids like cholest-5-en-3β,7β-diol .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight and fragmentation patterns, critical for distinguishing between diol and triol derivatives (e.g., Androst-5-ene-3,7,17-triol vs. the target compound) .
  • X-ray Crystallography : Used to resolve ambiguous stereochemistry, as seen in the structural confirmation of related compounds like caseamemin .
  • HPLC with UV/RI Detection : Validates purity and identifies impurities, particularly when synthesizing derivatives (e.g., propionate esters) .

Q. How is this compound typically synthesized in laboratory settings?

Synthesis often involves selective hydroxylation and oxidation steps:

  • Microbial Biotransformation : Utilizes enzymes like cytochrome P450 to introduce hydroxyl groups at specific positions (e.g., 7β-hydroxylation of cholesterol analogs) .
  • Chemical Oxidation : Controlled oxidation of precursor steroids (e.g., Androst-5-ene-3β,17β-diol) using reagents like Jones reagent to introduce the 17-keto group while preserving diol stereochemistry .
  • Protection/Deprotection Strategies : Temporary protection of hydroxyl groups (e.g., acetylation) prevents undesired side reactions during synthesis .

Advanced Research Questions

Q. What strategies resolve contradictory data on the biological activity of this compound across in vitro models?

Discrepancies in activity (e.g., cytotoxicity vs. inertness) may arise from assay conditions or metabolite interference. Methodological solutions include:

  • Metabolic Profiling : Use LC-MS/MS to identify active metabolites (e.g., sulfate conjugates) that may contribute to observed effects, as seen in studies of 5-Androstenediol .
  • Receptor Binding Assays : Compare affinity for androgen receptors (AR) and estrogen receptors (ER) under standardized conditions to isolate direct vs. indirect mechanisms .
  • Cell Line Validation : Ensure models express relevant enzymes (e.g., 17β-hydroxysteroid dehydrogenase) to avoid confounding results from incomplete metabolic pathways .

Q. How does stereochemistry at the 3β and 7β positions influence interactions with steroidogenic enzymes?

The 3β,7β-diol configuration impacts enzyme binding and catalysis:

  • Molecular Docking Studies : Predict interactions with enzymes like CYP7B1 (involved in neurosteroid metabolism) by modeling hydrogen bonding between hydroxyl groups and active-site residues .
  • Kinetic Assays : Compare substrate turnover rates for 3β,7β-diol vs. 3α,7α isomers using purified enzymes (e.g., 3β-HSD) to quantify stereochemical preference .
  • Isotopic Labeling : Track hydroxyl group orientation during enzymatic conversion using deuterated analogs, as applied in studies of testosterone biosynthesis precursors .

Q. How should researchers reconcile discrepancies in safety classifications for this compound?

Conflicting GHS classifications (e.g., acute toxicity in vs. unclassified in ) require:

  • Batch-Specific Testing : Analyze impurity profiles (e.g., residual solvents) that may contribute to toxicity, using GC-MS .
  • Dose-Response Studies : Conduct in vivo assays (e.g., OECD TG 423) to establish LD50 thresholds and clarify hazard levels .
  • Literature Meta-Analysis : Compare SDS data across suppliers (e.g., Cayman Chemical vs. CATO Research) to identify consensus classifications .

Methodological Considerations Table

Aspect Techniques References
Structural AnalysisNMR, HRMS, X-ray crystallography
Synthesis OptimizationMicrobial biotransformation, chemical oxidation
Biological ActivityLC-MS/MS metabolic profiling, receptor binding assays
Safety ValidationOECD TG 423, GC-MS impurity analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.